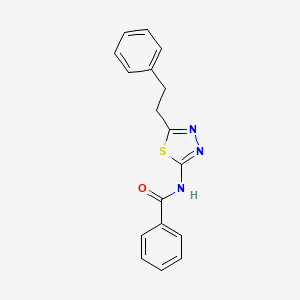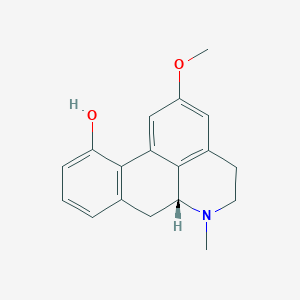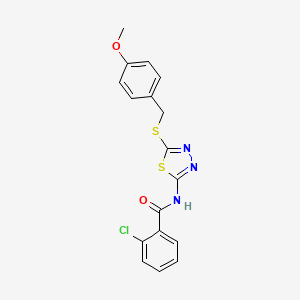![molecular formula C31H34N4OS B10793588 N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide](/img/structure/B10793588.png)
N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide is a complex organic compound that features a benzo[d]isothiazole moiety, a piperazine ring, and an indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the benzo[d]isothiazole and piperazine intermediates. These intermediates are then coupled with an indane derivative under specific reaction conditions. Common reagents used in these reactions include piperidine as a catalyst and ethanol as a solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to dopamine and serotonin receptors, thereby modulating neurotransmitter activity in the brain . This interaction can lead to antipsychotic effects, making it a potential candidate for the treatment of psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
Ziprasidone: A known antipsychotic drug with a similar benzo[d]isothiazole and piperazine structure.
Risperidone: Another antipsychotic agent with structural similarities, particularly in the piperazine ring.
Olanzapine: Shares some structural features and is used in the treatment of schizophrenia and bipolar disorder.
Uniqueness
N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide is unique due to its specific combination of structural elements, which may confer distinct pharmacological properties. Its potential for selective receptor binding and modulation of neurotransmitter activity sets it apart from other compounds in its class .
Properties
Molecular Formula |
C31H34N4OS |
|---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
N-[6-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-2,3-dihydro-1H-inden-1-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C31H34N4OS/c36-30(15-11-23-6-2-1-3-7-23)32-28-14-13-25-12-10-24(22-27(25)28)16-17-34-18-20-35(21-19-34)31-26-8-4-5-9-29(26)37-33-31/h1-10,12,22,28H,11,13-21H2,(H,32,36) |
InChI Key |
WLZVXPFXXASTLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1NC(=O)CCC3=CC=CC=C3)C=C(C=C2)CCN4CCN(CC4)C5=NSC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[3-(2-Methoxyphenyl)piperazin-1-yl]propyl]-2,1,3-benzoxadiazole-5-carboxamide](/img/structure/B10793510.png)
![N-[4-[3-(3-Methoxyphenyl)piperazin-1-yl]propyl]-4-(1Himidazol-1-yl)benzamide](/img/structure/B10793511.png)

![2-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}ethyl-(6,7-dimethoxy-3,4-dihydroisoquinoline)](/img/structure/B10793534.png)

![5-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(6,7-dimethoxy-3,4-dihydroisoquinoline)](/img/structure/B10793539.png)


![(S)-2-(pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10793554.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-3-(3-piperidinyl)-](/img/structure/B10793555.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B10793567.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide](/img/structure/B10793569.png)
![N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)butyramide](/img/structure/B10793583.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)isobutyramide](/img/structure/B10793585.png)
